

Physicochemical properties of substituted Furo[3,2-c]pyridines

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Compound of Interest

Compound Name: **Furo[3,2-c]pyridine**

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An In-depth Technical Guide to the Physicochemical Properties of Substituted **Furo[3,2-c]pyridines**

For Researchers, Scientists, and Drug Development Professionals

Abstract

The **Furo[3,2-c]pyridine** scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a comprehensive overview of the physicochemical properties of substituted **Furo[3,2-c]pyridines**, crucial for their development as therapeutic agents. This document details experimental protocols for key physicochemical parameter determination, summarizes available quantitative data, and visualizes relevant biological pathways and experimental workflows to support researchers, scientists, and drug development professionals in this field.

Introduction

Furo[3,2-c]pyridines are a class of heterocyclic compounds formed by the fusion of a furan ring and a pyridine ring. This unique combination of an electron-rich furan ring and an electron-deficient pyridine ring results in distinctive electronic properties that drive their interaction with various biological targets.^[1] Derivatives of this scaffold have garnered significant attention for their potential as anticancer agents and kinase inhibitors.^[2] Understanding the physicochemical properties of these compounds, such as lipophilicity, solubility, and acid-base

dissociation constant (pKa), is paramount for optimizing their absorption, distribution, metabolism, and excretion (ADME) profiles, and ultimately for successful drug development.

Physicochemical Properties of Substituted Furo[3,2-c]pyridines

A thorough understanding of the physicochemical properties of substituted **Furo[3,2-c]pyridines** is essential for predicting their behavior in biological systems. Key properties include molecular weight, melting point, lipophilicity (logP), acid dissociation constant (pKa), and aqueous solubility. While extensive experimental data for a wide range of substituted **Furo[3,2-c]pyridines** is not centrally available, this guide compiles available data and provides general trends.

Quantitative Data Summary

The following table summarizes the available physicochemical data for the parent **Furo[3,2-c]pyridine** and select derivatives. It is important to note that much of the available data, particularly for logP and pKa, is based on computational predictions.

Compound	Substitution Pattern	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	LogP (Predicted)	pKa (Predicted)	Data Source
Furo[3,2-c]pyridine	Unsubstituted	C ₇ H ₅ NO	119.12	-	1.3	-	[3]
Furo[3,2-b]pyridine (Isomer)	Unsubstituted	C ₇ H ₅ NO	119.12	-	1.3	3.33	[1][4]

Note: The lack of extensive experimental data in a centralized public database highlights a gap in the current research landscape for this class of compounds.

Experimental Protocols

Accurate determination of physicochemical properties requires robust experimental protocols. The following sections detail standard methodologies for characterizing key properties of substituted **Furo[3,2-c]pyridines**.

Determination of Melting Point (m.p.)

The melting point of a compound is a critical indicator of its purity.

Methodology: Capillary Melting Point Apparatus

- Sample Preparation: A small amount of the crystalline, dried compound is packed into a capillary tube.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus.
- Heating: The sample is heated at a controlled rate.
- Observation: The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point.

Determination of Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its membrane permeability and interaction with hydrophobic pockets of target proteins.

Methodology: Shake-Flask Method

- Solvent Saturation: Equal volumes of n-octanol and water (or a suitable buffer like phosphate-buffered saline, pH 7.4) are mixed and shaken to ensure mutual saturation. The two phases are then separated.
- Compound Partitioning: A known amount of the **Furo[3,2-c]pyridine** derivative is dissolved in one of the saturated phases. This solution is then mixed with the other saturated phase in a separatory funnel.
- Equilibration: The mixture is shaken for a set period (e.g., 24 hours) to allow the compound to partition between the two phases until equilibrium is reached.

- Phase Separation: The mixture is allowed to stand until the two phases are completely separated.
- Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[1]
- Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[1]

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the ionization state of a molecule at a given pH. This is crucial for understanding a drug's solubility, absorption, and interaction with its biological target.

Methodology: Potentiometric Titration

- Sample Preparation: A precise amount of the **Furo[3,2-c]pyridine** derivative is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.[1]
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
- pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.[1]

Determination of Aqueous Solubility

Aqueous solubility is a critical factor for drug absorption and formulation.

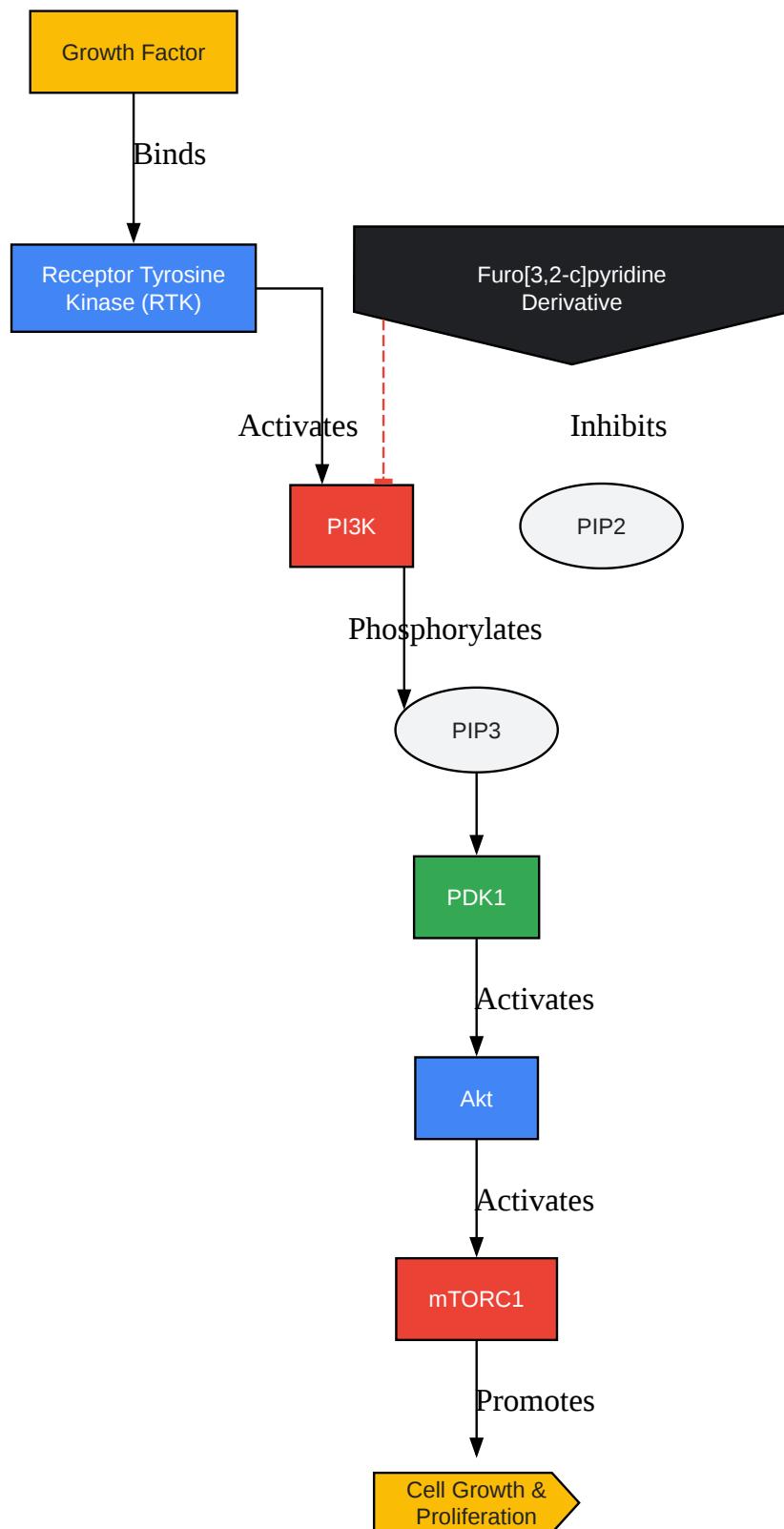
Methodology: Equilibrium Shake-Flask Method

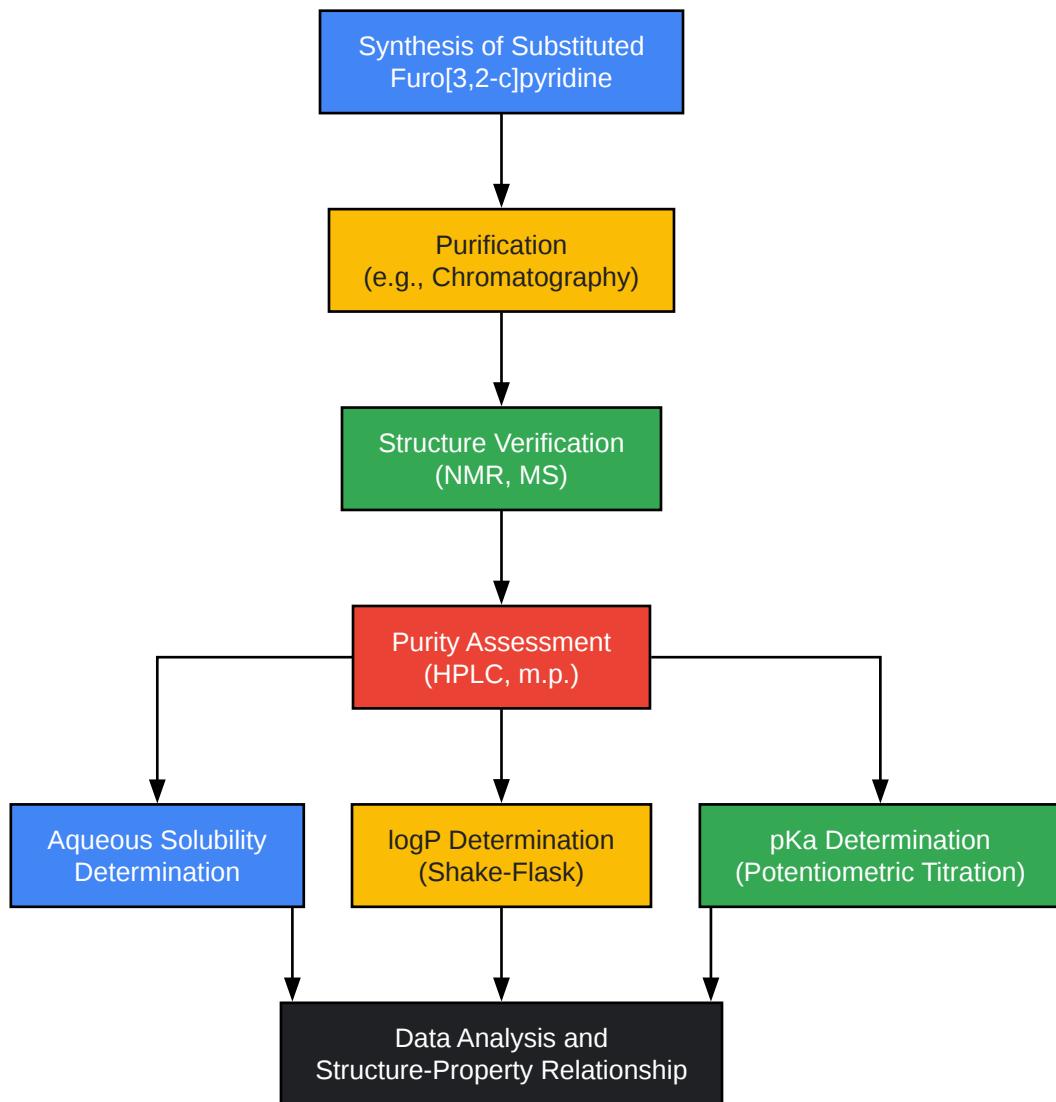
- Sample Preparation: An excess amount of the solid **Furo[3,2-c]pyridine** derivative is added to a known volume of an aqueous buffer at a specific pH (e.g., pH 7.4).
- Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
- Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
- Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method like HPLC or UV-Vis spectroscopy.[\[1\]](#)

Visualization of Key Pathways and Workflows

Biological Context: Kinase Inhibition and Signaling Pathways

Furo[3,2-c]pyridine derivatives have shown significant promise as kinase inhibitors, targeting critical oncogenic signaling pathways such as the PI3K/Akt/mTOR and JAK/STAT pathways.[\[2\]](#) Dysregulation of these pathways is a hallmark of many cancers.





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